1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.: 3705-86-0
VCID: VC20775266
InChI: InChI=1S/C7H4N4O5/c12-7-8-3-1-5(10(13)14)6(11(15)16)2-4(3)9-7/h1-2H,(H2,8,9,12)
SMILES: C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2
Molecular Formula: C7H4N4O5
Molecular Weight: 224.13 g/mol

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one

CAS No.: 3705-86-0

Cat. No.: VC20775266

Molecular Formula: C7H4N4O5

Molecular Weight: 224.13 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one - 3705-86-0

Specification

CAS No. 3705-86-0
Molecular Formula C7H4N4O5
Molecular Weight 224.13 g/mol
IUPAC Name 5,6-dinitro-1,3-dihydrobenzimidazol-2-one
Standard InChI InChI=1S/C7H4N4O5/c12-7-8-3-1-5(10(13)14)6(11(15)16)2-4(3)9-7/h1-2H,(H2,8,9,12)
Standard InChI Key TZDUUWCJIOBQOD-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2
Canonical SMILES C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2

Introduction

Structural Properties and Basic Information

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one is an organic compound with significant chemical importance. Its distinct molecular structure features a benzimidazole core with specific modifications that contribute to its unique properties and applications.

Chemical Identity and Nomenclature

The compound is known by several names in the chemical literature, including 5,6-Dinitro-2(3H)-benzimidazolone, 5,6-Dinitro-2-benzimidazolinone, and 5,6-Dinitrobenzimidazol-2-one . Its CAS Registry Number is 3705-86-0, which serves as its unique identifier in chemical databases and literature . This identification is crucial for researchers and industry professionals when referencing the compound in regulatory documentation, safety data sheets, and research publications.

Physical and Chemical Properties

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one has a molecular formula of C₇H₄N₄O₅ and a molecular weight of 224.133 g/mol . The compound's structure features a benzimidazole core with two nitro groups at the 5 and 6 positions and a carbonyl group at position 2. This unique arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns.

Synthesis and Preparation Methods

The synthesis of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one involves specific chemical processes that have been optimized for efficient production. Understanding these methods is essential for researchers and manufacturers working with this compound.

Laboratory Synthesis Routes

The primary synthesis route for 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one involves the nitration of 1,3-dihydro-2H-benzimidazol-2-one. This process requires careful control of reaction conditions to ensure selective nitration at the 5 and 6 positions of the benzimidazole ring. Research by Yang et al. (2009) has established optimum conditions for the nitration process to obtain pure 5,6-dinitrobenzimidazolone-2 . Their findings indicate that precise temperature control and reagent ratios are critical for achieving high purity and yield, making large-scale production economically feasible .

Industrial Production Considerations

For industrial applications, the synthesis of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one often requires modifications to laboratory methods to accommodate larger scales. Several Chinese manufacturers have developed commercial production capabilities for this compound, including Zibo Hangyu Biotechnology Development Co., Chemlyte Solutions, Dayang Chem (Hangzhou) Co., and Antimex Chemical Limited . These companies typically offer the compound with a minimum purity of 98-99% .

Chemical Reactions and Reactivity

The presence of nitro groups in 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one significantly influences its chemical behavior, making it suitable for various chemical transformations and applications.

Reduction Reactions

One of the most important reactions of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one is the reduction of its nitro groups to form 5,6-diaminobenzimidazolone-2 . This transformation can be achieved using reducing agents such as hydrogen gas with appropriate catalysts or chemical reducing agents. The resulting diamine derivative has its own set of applications and can serve as an intermediate for further chemical synthesis .

Substitution Reactions

The nitro groups in 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one can undergo nucleophilic substitution reactions under appropriate conditions. These reactions are valuable for creating derivatives with modified properties and functions. The electronegativity of the nitro groups makes the benzene ring more susceptible to nucleophilic attack, enabling a range of transformations that can be exploited in synthetic chemistry.

Applications and Research Developments

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one serves important roles in various scientific and industrial applications, with ongoing research expanding its potential uses.

Industrial and Research Applications

The compound functions as an important chemical intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and specialty chemicals . Suppliers market it specifically as a fine chemical intermediate used in the synthesis of various pesticides, medicines, surfactants, polymer monomers, and antifungal agents . Its unique structure and reactivity make it valuable for creating compounds with specific properties and functions.

Recent Research Findings

Recent research has expanded our understanding of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one and related compounds. A study by Yang et al. (2009) focused on optimizing the synthesis and characterization of both 5,6-dinitro and 5,6-diaminobenzimidazolone-2, providing valuable insights into the production methods and properties of these compounds . Additionally, research by Mandeville and Whitesides (1986) demonstrated the use of o-phenylenediamine derivatives in the synthesis of macrocyclic ring compounds, indicating potential applications in complex molecular architectures .

Comparative Analysis and Data Tables

To facilitate a deeper understanding of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one, comparative analyses with related compounds and comprehensive data tables are presented below.

Comparison with Parent Compound

Table 1: Comparison of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one with Parent Compound

Property1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one1,3-Dihydro-2H-benzimidazol-2-one
Molecular FormulaC₇H₄N₄O₅C₇H₆N₂O
Molecular Weight224.133 g/mol134.1353 g/mol
CAS Registry Number3705-86-0615-16-7
StructureBenzimidazole with nitro groups at 5,6 positionsUnsubstituted benzimidazole core
ReactivityEnhanced electrophilicity at benzene ringLess reactive benzene ring
ApplicationsChemical intermediate for pharmaceuticals, pesticidesBuilding block for various applications

The comparison reveals the significant impact of nitro group substitution on the molecular properties and reactivity patterns .

SupplierMinimum PurityMinimum OrderSpecial Notes
Zibo Hangyu Biotechnology99%10 GramPackages according to customer requirements
Chemlyte Solutions99.0%100 GramStore container tightly closed in dry, cool place
Dayang Chem98% MinVariableStore in dry, dark, ventilated place
Antimex Chemical Limited99%VariableUsed as raw material for various applications

This table highlights the commercial availability and quality specifications of the compound from different suppliers .

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